4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 374104-63-9
VCID: VC2419990
InChI: InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(14)15-7-16-13/h2-7H,1H3
SMILES: CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
Molecular Formula: C13H9ClN2S
Molecular Weight: 260.74 g/mol

4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine

CAS No.: 374104-63-9

Cat. No.: VC2419990

Molecular Formula: C13H9ClN2S

Molecular Weight: 260.74 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine - 374104-63-9

Specification

CAS No. 374104-63-9
Molecular Formula C13H9ClN2S
Molecular Weight 260.74 g/mol
IUPAC Name 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(14)15-7-16-13/h2-7H,1H3
Standard InChI Key IJQIOVCRRZEROH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
Canonical SMILES CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl

Introduction

Chemical Structure and Properties

4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine is a synthetic organic compound belonging to the thienopyrimidine class. The molecule features a fused heterocyclic system comprising a thiophene ring and a pyrimidine ring, with specific substituents that define its chemical behavior and potential biological interactions. Its structure allows for various interactions with biological targets, influencing its applicability in pharmaceutical research.

Molecular Identification

The compound's precise molecular identification is critical for research applications and chemical database indexing. The following table summarizes the key identifiers and physical properties of 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine:

ParameterValue
CAS Number374104-63-9
Molecular FormulaC₁₃H₉ClN₂S
Molecular Weight260.74 g/mol
IUPAC Name4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Standard InChIInChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(14)15-7-16-13/h2-7H,1H3
Canonical SMILESCC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
Physical StateSolid

The molecular structure includes a thieno[2,3-d]pyrimidine core which is fused with a chloro substituent and a para-methylphenyl group . This unique arrangement contributes to the compound's chemical reactivity and potential biological activities.

Structural Features and Properties

The thieno[2,3-d]pyrimidine core represents the fundamental scaffold of this compound, with the 4-chloro and 5-p-tolyl substituents serving as key functional groups that influence its physical, chemical, and biological properties . The presence of the chlorine atom and the methylphenyl group specifically affects the compound's solubility, reactivity, and interaction with biological targets .

The compound exhibits distinctive spectral properties, including characteristic patterns in UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) analysis, which facilitate its identification and structural confirmation in research settings . These spectroscopic properties are essential for quality control and verification during synthesis and purification processes.

Biological Activity and Research Applications

Thienopyrimidine derivatives, including compounds structurally related to 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine, have garnered significant attention in pharmaceutical research due to their diverse biological activities.

Structure-Activity Relationships

The biological activity of thienopyrimidine derivatives is significantly influenced by the nature and position of substituents on the core structure. These compounds differ primarily in their substituents at the 5-position, which affects their chemical and biological properties. The p-tolyl group at the 5-position in 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine likely contributes to its specific interaction profile with biological targets.

The molecular structure of 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine suggests potential applications in medicinal chemistry, particularly in the development of targeted therapies . The presence of both a chlorine atom and a methylphenyl group provides opportunities for specific interactions with protein binding sites, potentially enabling selective biological activity.

SupplierProduct ReferencePurityQuantityPriceEstimated Delivery
Supplier AIN-DA00I7D197%Various90.00 € - 561.00 €Apr 22, 2025
Matrix Scientific13852895%+1g$144Not specified
Matrix Scientific13852895%+5g$470Not specified
American Custom ChemicalsHCH005528995.00%1g$852.55Not specified
Supplier B10-F49632795.0%Not specifiedTo inquireMay 02, 2025
Supplier C3D-FC59021Min. 95%Not specifiedDiscontinuedNot applicable

This pricing information demonstrates the range of commercial options available for researchers seeking to obtain 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine for experimental studies . The variation in pricing may reflect differences in purity specifications, quantity, and supplier overhead costs.

Quality Considerations

The commercial products are typically offered with purity specifications ranging from 95% to 97%, which is suitable for most research applications . Higher purity grades may be required for specific analytical or biological studies where trace impurities could influence results.

Comparison with Related Compounds

4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine belongs to a broader family of thieno[2,3-d]pyrimidine derivatives that share a common core structure but differ in their substitution patterns.

Structural Analogs

The thienopyrimidine scaffold serves as a foundation for numerous compounds with varied biological activities. Related compounds may feature different substituents at the 4- and 5-positions, which significantly influence their chemical reactivity and biological activity profiles.

While the specific 4-chloro and 5-p-tolyl substitutions define the compound under discussion, other thienopyrimidine derivatives may incorporate alternative functional groups such as amino, hydroxy, methoxy, or more complex substituents at these positions . These structural variations enable the development of compound libraries with diverse properties for screening in drug discovery programs.

Activity Differentiation

The substitution pattern in 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine is likely to confer specific activity profiles that distinguish it from related analogs. Thienopyrimidine derivatives with similar structures have demonstrated various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties .

The specific arrangement of the chloro and p-tolyl substituents in 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine may provide unique binding interactions with biological targets, potentially resulting in selective activity that could be exploited in pharmaceutical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator